molecular formula C12H20O2 B15326181 1-Allyl-4-ethylcyclohexane-1-carboxylic acid

1-Allyl-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B15326181
M. Wt: 196.29 g/mol
InChI Key: FOZKXELSIGJFLN-UHFFFAOYSA-N
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Description

1-Allyl-4-ethylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring an allyl group (CH₂CHCH₂) at position 1 and an ethyl group (CH₂CH₃) at position 3. The compound’s structure combines alkyl and alkenyl substituents, which influence its steric, electronic, and physicochemical properties.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-ethyl-1-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h3,10H,1,4-9H2,2H3,(H,13,14)

InChI Key

FOZKXELSIGJFLN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC=C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.

  • Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

  • Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

  • Industry: It is used in the manufacture of specialty chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism by which 1-Allyl-4-ethylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural features of 1-allyl-4-ethylcyclohexane-1-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Allyl-4-ethylcyclohexane-1-carboxylic acid Allyl (C1), Ethyl (C4) C₁₂H₁₈O₂ 194.27 Combines alkenyl (allyl) and alkyl (ethyl) groups; potential steric hindrance.
4-Phenyl-1-cyclohexene-1-carboxylic acid Phenyl (C4), Cyclohexene ring C₁₃H₁₄O₂ 202.25 Aromatic phenyl group; conjugated double bond in cyclohexene ring.
cis-4-Hydroxycyclohexane-1-carboxylic acid cis-Hydroxy (C4) C₇H₁₂O₃ 144.17 Polar hydroxy group; cis-configuration enhances hydrogen bonding.
1-(4-Chlorophenyl)cyclohexane-1-carboxylic acid 4-Chlorophenyl (C1) C₁₃H₁₅ClO₂ 238.71 Electron-withdrawing chloro substituent; aromatic interaction potential.

Key Observations :

  • Allyl vs.
  • Ethyl vs. Hydroxy: Ethyl is nonpolar and lipophilic, contrasting with the hydrophilic hydroxy group, which increases solubility in polar solvents.

Physicochemical Properties

Acidity (pKa)

The acidity of cyclohexane carboxylic acids is influenced by substituent electronic effects:

Compound Name pKa (if available) Substituent Impact on Acidity
cis-4-Hydroxycyclohexane-1-carboxylic acid 4.815 Hydroxy group (electron-withdrawing) lowers pKa.
trans-4-Hydroxycyclohexane-1-carboxylic acid 4.836 Similar to cis-isomer; minor conformational effects.
1-Allyl-4-ethylcyclohexane-1-carboxylic acid N/A Allyl (mild electron-withdrawing) may slightly lower pKa vs. alkyl-only analogs.
Solubility and Melting Points
  • Hydroxy-substituted analogs : Higher solubility in water due to hydrogen bonding (e.g., cis-4-hydroxy derivatives) .
  • Aromatic analogs (phenyl/chlorophenyl) : Lower solubility in polar solvents due to hydrophobic aromatic rings .
  • 1-Allyl-4-ethyl derivative : Expected intermediate solubility, balancing alkenyl polarity and alkyl hydrophobicity.

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